N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816297
InChI: InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14816297

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide -

Specification

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
IUPAC Name N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23)
Standard InChI Key HDFUEROKBGTYSN-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3

Introduction

Structural and Chemical Properties

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide (molecular formula: C₁₈H₁₈N₄O₂; molecular weight: 322.4 g/mol) features a bicyclic quinazoline scaffold fused to a pyridine ring via a carboxamide linker. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with a 2-methylpropyl substituent at position 3 and a ketone group at position 4. The pyridine-2-carboxamide group at position 6 introduces hydrogen-bonding capabilities critical for target interactions .

Key Functional Groups

  • Quinazoline Core: The planar structure facilitates intercalation into DNA or enzyme active sites, a common mechanism among kinase inhibitors .

  • 2-Methylpropyl Side Chain: Enhances lipophilicity, improving membrane permeability and bioavailability.

  • Pyridine-2-carboxamide: Acts as a hydrogen-bond donor/acceptor, enabling precise interactions with residues in enzymatic pockets .

The compound’s stereoelectronic properties are optimized for target engagement, as evidenced by molecular docking studies showing stable interactions with EGFR kinase domains .

Synthesis and Optimization

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves a multi-step protocol:

Synthetic Pathway

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationAnthranilic acid, urea, POCl₃Form quinazolin-4-one core
2Alkylation2-methylpropyl bromide, K₂CO₃Introduce 2-methylpropyl group
3NitrationHNO₃, H₂SO₄Add nitro group at position 6
4ReductionH₂, Pd/CConvert nitro to amine
5AmidationPyridine-2-carbonyl chloride, DMFAttach carboxamide moiety

Biological Activities and Mechanisms

Anticancer Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide exhibits potent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
A549 (lung)1.2 ± 0.3EGFR inhibition (KD = 8 nM)
HCT116 (colon)2.1 ± 0.5Tubulin polymerization arrest
MCF7 (breast)1.8 ± 0.4ROS-mediated apoptosis

In A549 cells, the compound induces G0/G1 cell cycle arrest and mitochondrial membrane depolarization, consistent with kinase inhibition . Molecular dynamics simulations reveal binding to EGFR’s ATP pocket, displacing Mg²⁺ ions critical for catalytic activity .

Comparative Analysis with Analogous Compounds

Quinazoline derivatives share structural motifs but differ in target selectivity:

CompoundStructural VariationKey Activity
GefitinibAniline substituentEGFR inhibition (IC₅₀ = 33 nM)
PVHD121Chloro-substituted quinazolineTubulin binding (IC₅₀ = 0.9 μM)
UNC0321Dimethylaminopropoxy chainG9a methyltransferase inhibition

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide uniquely combines EGFR and tubulin inhibition, reducing the likelihood of resistance .

Research Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.12 mg/mL at pH 7.4) and hepatic clearance (t₁/₂ = 2.1 h in murine models). Strategies under investigation:

  • Prodrug Formulations: Ester derivatives improve solubility to 1.8 mg/mL .

  • Nanoparticle Delivery: PEGylated liposomes enhance tumor accumulation 4.2-fold in xenograft models .

Ongoing clinical trials focus on combinatorial regimens with paclitaxel or cisplatin, aiming to synergize tubulin stabilization and DNA damage mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator